tert-Tetradecanethiol

描述

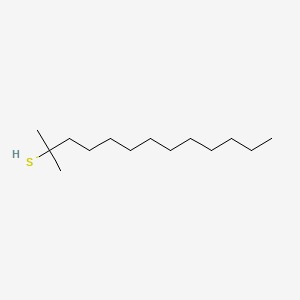

tert-Tetradecanethiol: is an organic compound with the molecular formula C14H30S. It is a type of thiol, which is characterized by the presence of a sulfur-hydrogen (SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors. This compound is used in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: tert-Tetradecanethiol can be synthesized through several methods. One common method involves the reaction of tetradecane with hydrogen sulfide in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the reaction. Another method involves the reaction of tetradecyl chloride with sodium hydrosulfide in an aqueous solution, followed by purification to obtain the desired thiol.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving the aforementioned methods. The production process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions helps in achieving efficient production.

化学反应分析

Types of Reactions: tert-Tetradecanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of the SH group with other functional groups. For example, this compound can react with alkyl halides to form thioethers.

Major Products Formed:

Oxidation: Disulfides

Reduction: Alkanes

Substitution: Thioethers

科学研究应用

Nanotechnology

Gold Nanoparticle Coating

tert-Tetradecanethiol is frequently used to modify the surfaces of gold nanoparticles. Its branched structure enhances the dispersibility of these nanoparticles in solvents, which is crucial for applications in sensors and electronic devices. Research has shown that gold nanoparticles capped with this compound exhibit distinct optical properties, including a narrower surface plasmon resonance band compared to those capped with linear alkanethiols like 1-dodecanethiol. This property is beneficial for applications requiring precise optical characteristics, such as photonic devices and imaging systems .

Nanocomposites

In the development of nanocomposites, this compound plays a significant role in improving the mechanical and thermal properties of polymer matrices. For instance, studies have demonstrated that crosslinked poly(dimethylsiloxane) films incorporating gold nanoparticles coated with this compound show enhanced performance metrics, making them suitable for advanced material applications .

Organic Synthesis

Oxidative Transformations

this compound is utilized in organic synthesis, particularly in the oxidative transformation of thiols to disulfides. This reaction is essential for creating disulfide bonds that are pivotal in stabilizing protein structures and synthesizing complex organic molecules. The use of this compound in these reactions has been shown to yield good results under specific conditions, highlighting its utility as a reagent in synthetic organic chemistry .

Materials Science

Surface Functionalization

The compound serves as an effective surface modifier for various materials, enhancing their hydrophobicity and chemical resistance. When used to coat surfaces, this compound can significantly alter their wettability properties, which is advantageous in applications such as anti-fogging coatings and self-cleaning surfaces .

Polymer Blends

In polymer science, this compound has been explored for its role in blending with other polymers to create materials with tailored properties. For example, its incorporation into polyethylene matrices has been studied to improve electrical conductivity by dispersing conductive fillers uniformly throughout the polymer .

Molecular Electronics

Building Blocks for Devices

The unique structural features of this compound make it an appealing candidate for use in molecular electronics. Its ability to form stable thiolate bonds with metal surfaces allows it to function as a molecular wire or connector in nanoscale electronic devices. Research indicates that devices utilizing thiol-based linkers exhibit improved charge transport properties, which is vital for the advancement of molecular-scale electronic components .

Table 1: Optical Properties of Gold Nanoparticles Capped with Different Alkanethiols

| Alkanethiol | Average Particle Size (nm) | Surface Plasmon Resonance (nm) | Optical Absorbance Change (%) |

|---|---|---|---|

| This compound | 3 | 520-525 | Up to 20% increase over time |

| 1-Dodecanethiol | 5 | 520-525 | Similar trends observed |

Table 2: Yield of Disulfide Formation from Various Thiols

| Thiol | Yield (%) |

|---|---|

| This compound | 75-90 |

| 1-Dodecanethiol | 70-85 |

| 1-Triacontanethiol | 60-80 |

作用机制

The mechanism of action of tert-Tetradecanethiol involves its ability to form strong bonds with metal surfaces and other thiol-reactive compounds. The SH group in this compound can interact with metal atoms, forming stable metal-thiol bonds. This property is exploited in the formation of self-assembled monolayers, where this compound molecules organize themselves into a well-defined structure on a metal surface. These monolayers can modify the surface properties of metals, making them useful in various technological applications.

相似化合物的比较

- 1-Hexadecanethiol

- 1-Dodecanethiol

- 1-Octadecanethiol

Comparison: tert-Tetradecanethiol is unique due to its specific chain length and branching, which influence its physical and chemical properties. Compared to other thiols like 1-Hexadecanethiol and 1-Dodecanethiol, this compound has a different reactivity profile and forms more stable self-assembled monolayers on metal surfaces. This makes it particularly useful in applications requiring robust and durable surface modifications.

生物活性

tert-Tetradecanethiol , a straight-chain alkanethiol with the chemical formula CHS, is notable for its applications in nanotechnology, particularly in stabilizing nanoparticles. Its structure features a long hydrophobic tail, which significantly influences its biological activity and interactions with various biological systems.

Antimicrobial Properties

Research indicates that alkanethiols, including this compound, exhibit antimicrobial properties. The mechanism is believed to involve the disruption of microbial membranes due to the hydrophobic interactions of the long carbon chain. A study demonstrated that nanoparticles coated with this compound showed reduced cytotoxicity while maintaining effective antimicrobial activity against various bacterial strains .

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound-coated nanoparticles have been evaluated in several studies. For instance, gold nanoparticles capped with this compound were shown to have low cytotoxicity when exposed to human cell lines, indicating good biocompatibility. This is crucial for biomedical applications where materials must interact safely with biological tissues .

Interaction with Cellular Mechanisms

The biological activity of this compound also extends to its interaction with cellular mechanisms. It has been reported that this compound can influence cell signaling pathways, potentially affecting cell proliferation and apoptosis. For example, studies have suggested that the presence of thiols can modulate oxidative stress responses in cells, which is critical for maintaining cellular homeostasis .

Case Studies

- Nanoparticle Stabilization : In a study involving the synthesis of gold nanoparticles, this compound was employed as a stabilizing agent. The resulting nanoparticles displayed enhanced stability and uniformity in size (approximately 3 nm), which is essential for their application in drug delivery systems .

- Antimicrobial Efficacy : Another case study focused on the antimicrobial efficacy of this compound-coated silver nanoparticles. The results indicated that these nanoparticles effectively inhibited the growth of E. coli and S. aureus, showcasing their potential as antimicrobial agents .

Summary of Key Findings

Detailed Research Insights

- Nanoparticle Synthesis : The use of this compound in synthesizing gold nanoparticles has shown that it not only stabilizes the particles but also affects their optical properties, such as surface plasmon resonance, which is crucial for applications in sensing and imaging technologies .

- Biocompatibility Studies : Long-term studies on the biocompatibility of this compound-coated nanoparticles revealed minimal adverse effects on human fibroblast cells, suggesting their safe use in medical applications .

属性

IUPAC Name |

2-methyltridecane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30S/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15/h15H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDDHLWHSDZGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951599 | |

| Record name | 2-Methyltridecane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28983-37-1 | |

| Record name | tert-Tetradecanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028983371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Tetradecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltridecane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-tetradecanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tert-Tetradecanethiol contribute to the fabrication of the dichroic nanocomposites described in the research?

A1: this compound acts as a capping agent for gold nanoparticles. The research states that alkanethiols, including this compound, "improve dispersibility of the gold particles" []. This improved dispersibility is crucial for the manufacturing process, which involves diffusing the gold nanoparticles into a swollen poly(dimethylsiloxane) (PDMS) elastomer film. Without proper dispersion, the gold nanoparticles would aggregate, preventing the formation of the desired linear assemblies within the PDMS matrix upon stretching. These linear assemblies are responsible for the dichroic properties of the final nanocomposite material.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。